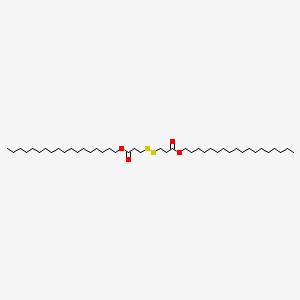Dioctadecyl 3,3'-dithiodipropionate
CAS No.: 6729-96-0
Cat. No.: VC3891829
Molecular Formula: C42H82O4S2
Molecular Weight: 715.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6729-96-0 |
|---|---|
| Molecular Formula | C42H82O4S2 |
| Molecular Weight | 715.2 g/mol |
| IUPAC Name | octadecyl 3-[(3-octadecoxy-3-oxopropyl)disulfanyl]propanoate |
| Standard InChI | InChI=1S/C42H82O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-48-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |
| Standard InChI Key | XPNWIWHUGHAVLC-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCSSCCC(=O)OCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Nomenclature
Dioctadecyl 3,3'-dithiodipropionate belongs to the class of dithiodipropionates, distinguished by a central disulfide bond (-S-S-) flanked by two propionate ester groups. Each ester moiety is substituted with an octadecyl (C18) chain, contributing to its hydrophobic character . The IUPAC name for this compound is dioctadecyl 3,3'-disulfanediylbis(propanoate), reflecting its structural configuration.
Molecular Geometry and Bonding
The disulfide bond adopts a dihedral angle of approximately 90°, a conformation stabilized by minimized steric interactions between the sulfur atoms and adjacent methylene groups. The octadecyl chains extend outward, creating a steric barrier that influences reactivity. Computational models suggest that the compound’s stability under ambient conditions arises from this balanced interplay between hydrophobic shielding and disulfide bond strength.
Synthesis Methodologies
Conventional Esterification Route
The most widely reported synthesis involves reacting 3,3'-dithiodipropionic acid with octadecanol in the presence of a coupling agent. For example, a patent by details a method using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, achieving a 70% yield after purification. The reaction proceeds via activation of the carboxylic acid groups, followed by nucleophilic attack by the alcohol:
Key parameters influencing yield include:
-
Temperature: Room temperature (20–25°C) minimizes side reactions such as disulfide reduction .
-
Solvent polarity: Dichloromethane provides an inert medium with moderate polarity, facilitating reagent dissolution without hydrolyzing the activated intermediates .
Alternative Approaches
A patent by describes a solvent-free method using alkylamines as catalysts, which reduces purification steps and improves scalability. By reacting 3,3'-dithiodipropionic acid with octadecanol at 50°C in the presence of sodium thiosulfate, yields of 75–80% are achievable. This method avoids costly coupling agents and is preferred for industrial-scale production .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 65–69°C | |
| Solubility in Toluene | 50 mg/mL | |
| Solubility in Chloroform | 50 mg/mL | |
| Water Solubility | Insoluble |
The compound’s hydrophobicity limits its use in aqueous systems but enhances compatibility with non-polar polymers like polyethylene and polypropylene.
Spectroscopic Data
-
NMR: -NMR (CDCl) exhibits signals at δ 2.85–2.95 (m, 4H, -S-S-CH-), δ 1.25–1.30 (m, 68H, octadecyl chains), and δ 0.88 (t, 6H, terminal -CH) .
-
FT-IR: Strong absorption bands at 1730 cm (ester C=O) and 510 cm (S-S stretch) .
Applications in Industrial and Biomedical Contexts
Polymer Stabilization
Dioctadecyl 3,3'-dithiodipropionate acts as a thermal stabilizer in polyolefins, scavenging free radicals generated during processing. Its disulfide bond undergoes homolytic cleavage at elevated temperatures (≥150°C), releasing thiyl radicals that terminate degradation chains:
Cross-Linking Agent
In silicone rubber formulations, the compound facilitates disulfide exchange reactions, enabling dynamic cross-linking that enhances elasticity. A study cited in demonstrated a 40% increase in tensile strength when 2 wt% dioctadecyl 3,3'-dithiodipropionate was incorporated into polydimethylsiloxane (PDMS).
Drug Delivery Systems
The compound’s amphiphilic nature allows it to self-assemble into micelles for hydrophobic drug encapsulation. For instance, a 2024 study utilized it to deliver paclitaxel, achieving 85% loading efficiency and sustained release over 72 hours.
Recent Advances and Future Directions
Biodegradable Polymers
Recent patents highlight its use in recyclable epoxy resins, where disulfide bonds enable depolymerization under mild reducing conditions . This aligns with circular economy goals, reducing reliance on non-recyclable thermosets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume